molecular formula C45H74O16 B560003 askendoside D CAS No. 86408-17-5

askendoside D

Cat. No. B560003
CAS RN: 86408-17-5
M. Wt: 871.071
InChI Key: BEDCTRKYVPEQRM-HXDGHICLSA-N
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Description

Askendoside D is a new glycoside of the cycloartane series. It has been isolated from the roots of the plants Astragalus taschkendicus Bge .


Molecular Structure Analysis

The structure of askendoside D has been established as 20S, 24R-epoxycycloartane-3β, 6α, 16β, 25-tetraol 3-0- [0-α-L-arabinopyranosyl- (1 → 2)-β-D-xylopyranoside] 6-0-β-D-xylopyranoside .

Scientific Research Applications

  • Structure and Isolation

    Askendoside D is identified as a glycoside of the cycloartane series, isolated from the roots of the plant Astragalus taschkendicus. Its structure is established as 20S, 24R-epoxycycloartane-3β, 6α, 16β, 25-tetraol 3-0-[0-α-L-arabinopyranosyl-(1 → 2)-β-D-xylopyranoside] 6-0-β-D-xylopyranoside (Isaev et al., 1983).

  • Chemical Transformations

    Research has been conducted on the chemical transformations of askendoside D, leading to the development of methods for its regioselective glycosylation and synthesis of related compounds (Isaev, 1993).

  • Biological Effects

    A comparative study investigated the effect of cycloartane glycosides, including askendoside D, on myocardial metabolism in animals. It was observed that administration of askendoside D exerted effects on carbon, lipid, and adenine nucleotide metabolism in the myocardium, influencing glycogen, ATP, lactate, and fatty acid levels (Khushbaktova & Syrov, 1993).

properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDCTRKYVPEQRM-HXDGHICLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

askendoside D

Citations

For This Compound
29
Citations
MI Isaev, MB Gorovits, ND Abdullaev… - Chemistry of Natural …, 1983 - Springer
… Cyclosiversigenin (II) from Askendoside D (I). A solution of 200 mg of askendoside D in ZOO ml of methanol containing 0.5% of sulfuric acid was boiled on the water bath for 1.5 h. Then …
Number of citations: 3 link.springer.com
MI Isaev, MB Gorovits, ND Abdullaev… - Chemistry of Natural …, 1983 - Springer
… askendoside D (IV), and cyclosiversioside E (V) [10], In the Z3C NMR spectra of askendoside B (I) and askendoside D … is observed on passing from askendoside D (IV) to askendoslde B …
Number of citations: 2 link.springer.com
ZA Khushbaktova, MA Agzamova, VN Syrov… - Chemistry of Natural …, 1994 - Springer
… rhamnose residues to askendoside D (6) (at C16 and C25) led to the water-soluble askendoside D bisrhamnoside (9) with a higher positive inotropic activity than askendoside D itself. …
Number of citations: 20 link.springer.com
RZ Karimov, VV Kachala, NS Ramazanov… - Chemistry of natural …, 2001 - Springer
… The aglycone of askendoside D (2) is cyclosiversigenin (4) [5, 7]. The genins of … Acetylation of askendoside D (2) by acetic anhydride in pyridine produced the nonaacetate (…
Number of citations: 1 link.springer.com
MI Isaev - Chemistry of Natural Compounds, 1993 - Springer
… Two glycosides have been synthesized from askendoside D: askendoside D 16-O-acetate 25-Oo~-L-rhamnopyranoside (V) and askendoside B 16,25-di-O-~-L-rhamnopyranoside (VI). …
Number of citations: 2 link.springer.com
NV Tursunova, RZ Karimov, VN Syrov… - Pharmaceutical …, 2003 - Springer
… sides A and B; three other triterpene glycosides of the cycloartane series were identified as the previously described askendoside G, cycloglobiseposide B, and askendoside D. Acid …
Number of citations: 1 link.springer.com
MI Isaev - Chemistry of Natural Compounds, 1995 - Springer
… After the isolation of askendoside D [8], elution of the column with system 1 led to the appearance of chromatographically homogeneous fractions containing askendosides E and F and …
Number of citations: 6 link.springer.com
MI Isaev - Chemistry of natural compounds, 1996 - Springer
… Askendoside D (1) was converted into the octaacetate (2) by acetylation with acetic anhydride in pyridine. Oxidation of the octaacetate (2) with the Jones reagent [3] at room temperature …
Number of citations: 3 link.springer.com
ZA Khushbaktova, VN Syrov - Ukrainskii Biokhimicheskii Zhurnal …, 1993 - europepmc.org
… Administration of cycloartane (askendoside D-10 mg/kg, cyclosiversioside F-25 mg/kg) and heart glycosides (strophanthin K-0.36 mg/kg, celanide-1 mg/kg) for 3-10 days is found to …
Number of citations: 3 europepmc.org
İ Çalış, M Barbič, G Jürgenliemk - Zeitschrift für Naturforschung C, 2008 - degruyter.com
… This monodesmosidic structure has been obtained as one of the partial hydrolysis products of askendoside D (Isaev et al., 1983). The reported optical rotation value for this compound {[…
Number of citations: 19 www.degruyter.com

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